(3aR,5R,7aR)-5-((pyridin-3-yloxy)methyl)octahydropyrano[3,2-b]pyrrole
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Overview
Description
(3aR,5R,7aR)-5-((pyridin-3-yloxy)methyl)octahydropyrano[3,2-b]pyrrole is a complex organic compound characterized by its unique structure, which includes a pyrano-pyrrole fused ring system with a pyridin-3-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,7aR)-5-((pyridin-3-yloxy)methyl)octahydropyrano[3,2-b]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, under acidic conditions.
Pyrano Ring Formation: The pyrano ring can be constructed via a cyclization reaction involving a dihydropyran intermediate.
Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group with pyridin-3-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,7aR)-5-((pyridin-3-yloxy)methyl)octahydropyrano[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The pyridin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with saturated bonds.
Substitution: Compounds with different substituents replacing the pyridin-3-yloxy group.
Scientific Research Applications
Chemistry
In chemistry, (3aR,5R,7aR)-5-((pyridin-3-yloxy)methyl)octahydropyrano[3,2-b]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3aR,5R,7aR)-5-((pyridin-3-yloxy)methyl)octahydropyrano[3,2-b]pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (3aR,5R,7aR)-5-((pyridin-2-yloxy)methyl)octahydropyrano[3,2-b]pyrrole
- (3aR,5R,7aR)-5-((pyridin-4-yloxy)methyl)octahydropyrano[3,2-b]pyrrole
Uniqueness
(3aR,5R,7aR)-5-((pyridin-3-yloxy)methyl)octahydropyrano[3,2-b]pyrrole is unique due to the position of the pyridin-3-yloxy group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
(3aR,5R,7aR)-5-(pyridin-3-yloxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-10(8-14-6-1)16-9-11-3-4-12-13(17-11)5-7-15-12/h1-2,6,8,11-13,15H,3-5,7,9H2/t11-,12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZHMPUZJIJMCV-JHJVBQTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)OC1COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2)O[C@H]1COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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